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molecular formula C7H6ClNO3 B108230 2-Chloro-6-methoxyisonicotinic acid CAS No. 15855-06-8

2-Chloro-6-methoxyisonicotinic acid

Cat. No. B108230
M. Wt: 187.58 g/mol
InChI Key: PJQBTHQTVJMCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658675B2

Procedure details

To a solution of 2,6-dichloroisonicotinic acid (200 g, 1.04 mol) in methanol (3 L), 32% aq. NaOH (770 mL) is added. The stirred mixture becomes warm (34° C.) and is then heated to 70° C. for 4 h before it is cooled to rt. The mixture is neutralised by adding 32% aq. HCl (100 mL) and 25% aq. HCl (700 mL). The mixture is stirred at rt overnight. The white precipitate that forms is collected, washed with methanol and dried. The filtrate is evaporated and the residue is suspended in water (200 mL). The resulting mixture is heated to 60° C. Solid material is collected, washed with water and dried. The combined crops give 2-chloro-6-methoxy-isonicotinic acid (183 g) as a white solid; LC-MS: tR=0.80 min, [M+1]+=187.93.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Name
Quantity
770 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9](Cl)[N:10]=1)[C:5]([OH:7])=[O:6].Cl.[CH3:13][OH:14]>[OH-].[Na+]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:14][CH3:13])[N:10]=1)[C:5]([OH:7])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Name
Quantity
3 L
Type
reactant
Smiles
CO
Name
Quantity
770 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
700 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
34 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then heated to 70° C. for 4 h before it
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to rt
CUSTOM
Type
CUSTOM
Details
The white precipitate that forms is collected
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated to 60° C
CUSTOM
Type
CUSTOM
Details
Solid material is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 183 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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